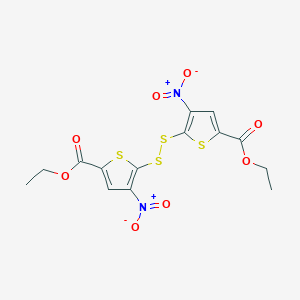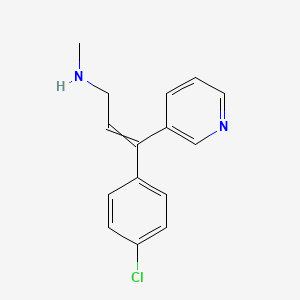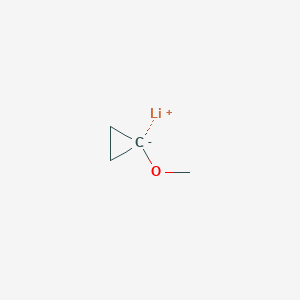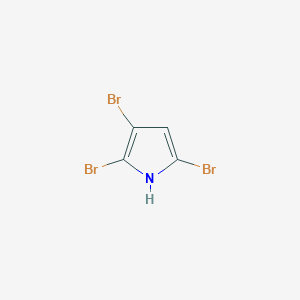
1H-Pyrrole, 2,3,5-tribromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2,3,5-tribromo- is a brominated derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2,3,5-tribromo- can be synthesized through the bromination of pyrrole. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 5 positions .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 2,3,5-tribromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
化学反応の分析
Types of Reactions: 1H-Pyrrole, 2,3,5-tribromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated pyrrole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrroles, while oxidation and reduction reactions can produce different brominated or de-brominated derivatives .
科学的研究の応用
1H-Pyrrole, 2,3,5-tribromo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1H-Pyrrole, 2,3,5-tribromo- involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
類似化合物との比較
- 1H-Pyrrole, 2,3,4,5-tetrabromo-
- 1H-Pyrrole, 2,3,5-tribromo-1-phenyl-
- This compound1-methyl-
Uniqueness: 1H-Pyrrole, 2,3,5-tribromo- is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other brominated pyrroles. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
77124-07-3 |
|---|---|
分子式 |
C4H2Br3N |
分子量 |
303.78 g/mol |
IUPAC名 |
2,3,5-tribromo-1H-pyrrole |
InChI |
InChI=1S/C4H2Br3N/c5-2-1-3(6)8-4(2)7/h1,8H |
InChIキー |
MEPHPIGDGLIMFY-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=C1Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


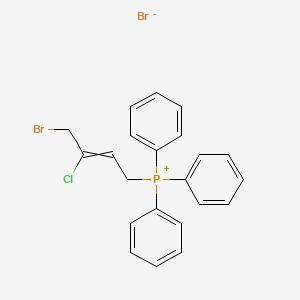
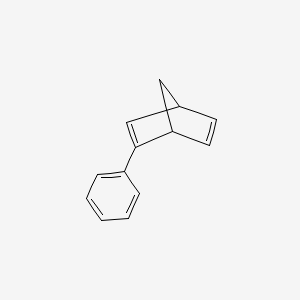
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
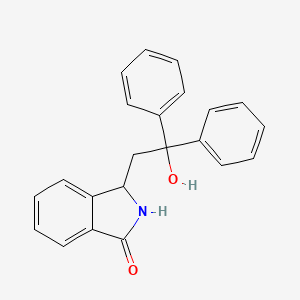
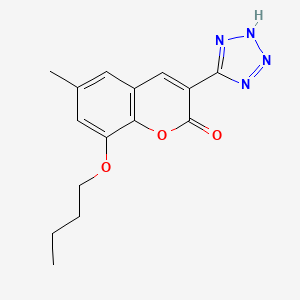
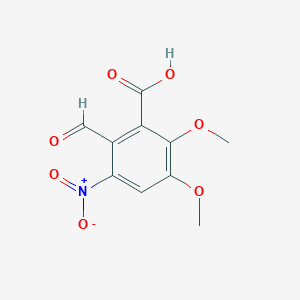
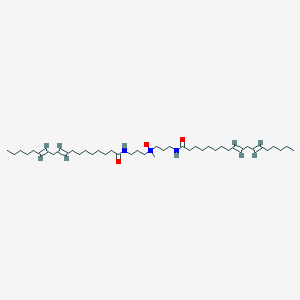
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
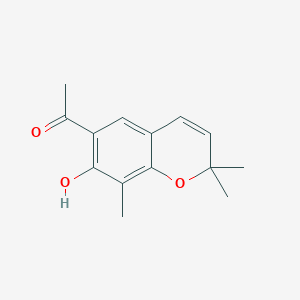
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)

